2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine
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Overview
Description
2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is characterized by its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a pyridine ring substituted with a methylamine group. It is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a pyridine derivative with tert-butyl and cyclopropoxy groups under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative with a hydroxyl group, while reduction may produce a fully saturated amine.
Scientific Research Applications
2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-4-methylphenol: This compound shares the tert-butyl group but differs in the rest of its structure.
2-Tert-butyl-4-methoxyphenol: Similar in having a tert-butyl group but contains a methoxy group instead of a cyclopropoxy group.
Uniqueness
2-Tert-butyl-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to its combination of a cyclopropoxy group and a pyridine ring with a methylamine substitution. This unique structure imparts specific chemical properties and reactivity that are not found in the similar compounds listed above.
Properties
CAS No. |
1243414-17-6 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12-11(14-4)10(7-8-15-12)16-9-5-6-9/h7-9,14H,5-6H2,1-4H3 |
InChI Key |
RQNCESGJIUMZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1NC)OC2CC2 |
Origin of Product |
United States |
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